5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine
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Overview
Description
5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a chloro-substituted phenyl ring and two methyl groups attached to the phenyl ring, making it a unique derivative of thiazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of α-haloketones with thioamides. For instance, 4-chloro-2,6-dimethylphenyl bromide can react with thiourea under basic conditions to form the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the electron-donating effects of the methyl groups.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate the substitution of the chloro group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Substitution: Products include brominated or nitrated derivatives.
Nucleophilic Substitution: Products include substituted thiazoles with various nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Scientific Research Applications
5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
5-(4-Chloro-2,6-dimethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11ClN2S |
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Molecular Weight |
238.74 g/mol |
IUPAC Name |
5-(4-chloro-2,6-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11ClN2S/c1-6-3-8(12)4-7(2)10(6)9-5-14-11(13)15-9/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
HBGRZMKMMFFXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CN=C(S2)N)C)Cl |
Origin of Product |
United States |
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